molecular formula C11H10BrF3O3 B13987571 Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

Cat. No.: B13987571
M. Wt: 327.09 g/mol
InChI Key: RFWXESPGSSDTQH-UHFFFAOYSA-N
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Description

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromomethyl, hydroxymethyl, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromomethyl group can produce various substituted derivatives.

Scientific Research Applications

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(bromomethyl)benzoate: Lacks the hydroxymethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    Methyl 5-(hydroxymethyl)-3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, affecting its potential for substitution reactions.

    Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate: Lacks the hydroxymethyl group, influencing its solubility and hydrogen bonding capabilities.

Uniqueness

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H10BrF3O3

Molecular Weight

327.09 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H10BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,16H,4-5H2,1H3

InChI Key

RFWXESPGSSDTQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)CO)C(F)(F)F)CBr

Origin of Product

United States

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